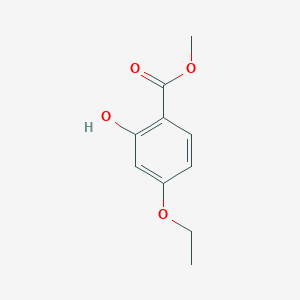![molecular formula C8H9ClN2O3S B1275049 Methyl 2-[(chloroacetyl)amino]-4-methyl-1,3-thiazole-5-carboxylate CAS No. 6125-36-6](/img/structure/B1275049.png)
Methyl 2-[(chloroacetyl)amino]-4-methyl-1,3-thiazole-5-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl 2-[(chloroacetyl)amino]-4-methyl-1,3-thiazole-5-carboxylate is a compound that falls within the class of thiazole derivatives. Thiazoles are heterocyclic compounds that contain both sulfur and nitrogen within a five-membered ring structure. These compounds are of significant interest due to their diverse range of biological activities, which include antitumor and antifilarial properties, as well as their potential use in modulating NMDA receptors .
Synthesis Analysis
The synthesis of thiazole derivatives often involves starting materials such as 2-aminothiazoles, which can undergo various chemical transformations to yield substituted thiazoles. For instance, the synthesis of methyl 4-(isothiocyanatomethyl)thiazole-2-carbamate, a compound with notable antitumor and antifilarial activities, starts from 2-amino-4-(chloromethyl)thiazole . Similarly, the synthesis of other thiazole derivatives, such as methyl 2-amino-4-(methoxymethyl)thiazole-5-carboxylate, involves the use of 2-aminothiazole derivatives as precursors . These synthetic routes often employ acylation, alkylation, and cyclization reactions to introduce various functional groups into the thiazole core.
Molecular Structure Analysis
The molecular structure of thiazole derivatives is characterized by the presence of a thiazole ring, which can be further substituted at various positions to yield a wide array of compounds. X-ray diffraction studies have been used to confirm the regioisomeric products of thiazole syntheses, providing detailed insights into the molecular conformations and crystallographic properties of these compounds . The intermolecular interactions, such as hydrogen bonding, play a crucial role in the stabilization of the crystal structure of these compounds.
Chemical Reactions Analysis
Thiazole derivatives can participate in a variety of chemical reactions, which are essential for their functionalization and biological activity. For example, the isothiocyanatomethyl group in methyl 4-(isothiocyanatomethyl)thiazole-2-carbamate is a key functional group that contributes to the compound's ability to inhibit leukemia cell proliferation . The reactivity of thiazole derivatives with isocyanides has also been explored, leading to the synthesis of disubstituted thiazoles with potential biological applications .
Physical and Chemical Properties Analysis
The physical and chemical properties of thiazole derivatives are influenced by their molecular structure and the nature of their substituents. These properties include solubility, melting points, and the ability to form specific crystallographic conformations. The presence of functional groups such as carboxylate esters and amine groups can affect the compound's hydrogen bonding patterns and, consequently, its physical properties .
科学的研究の応用
Thiazole Derivatives Synthesis
- Acylation of ethyl ester and anilide of 2-amino-4-methylthiazole-5-carboxylic acid resulted in the formation of 2-acetyl(arylsulfonyl)amino derivatives, showcasing the compound's utility in creating diverse thiazole derivatives (Dovlatyan et al., 2004).
Synthesis of Complex Molecules
- The compound has been used in the transformation of dimethyl acetone-1,3-dicarboxylate into (4H-pyrido[1,2-a]pyrimidin-3-yl)thiazole-5-carboxylates, demonstrating its role in complex molecule synthesis (Žugelj et al., 2009).
Antitumor and Antifilarial Potential
- Methyl 4-(isothiocyanatomethyl)thiazole-2-carbamate, derived from similar compounds, has shown promising antitumor and antifilarial activities, indicating the therapeutic potential of related thiazole derivatives (Kumar et al., 1993).
Structural Analysis and Rotamers
- Studies on substituted thiazoles, closely related to the compound , have shed light on the effect of intermolecular hydrogen bonds on the stabilization of various rotamers, which is crucial in understanding molecular interactions (Bernès et al., 2002).
Antibacterial Properties
- Synthesized derivatives of 2-amino-5-aryl-1,3-thiazole-4-carboxylic acid, related to the compound , have demonstrated antibacterial properties, highlighting its potential in antibiotic research (Dulaimy et al., 2017).
Corrosion Inhibition
- Ethyl-2-amino-4-methyl-1,3-thiazole-5-carboxylate, a compound similar to the one , has been studied for its corrosion inhibition properties, indicating its potential application in material science and engineering (Raviprabha & Bhat, 2019).
将来の方向性
特性
IUPAC Name |
methyl 2-[(2-chloroacetyl)amino]-4-methyl-1,3-thiazole-5-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9ClN2O3S/c1-4-6(7(13)14-2)15-8(10-4)11-5(12)3-9/h3H2,1-2H3,(H,10,11,12) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LERXBCQPIAOSSM-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)NC(=O)CCl)C(=O)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9ClN2O3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70403948 |
Source


|
| Record name | methyl 2-[(chloroacetyl)amino]-4-methyl-1,3-thiazole-5-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70403948 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
248.69 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 2-[(chloroacetyl)amino]-4-methyl-1,3-thiazole-5-carboxylate | |
CAS RN |
6125-36-6 |
Source


|
| Record name | methyl 2-[(chloroacetyl)amino]-4-methyl-1,3-thiazole-5-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70403948 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-Methyl-6-nitro-2H-benzo[B][1,4]oxazin-3(4H)-one](/img/structure/B1274966.png)
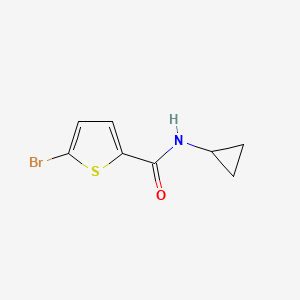
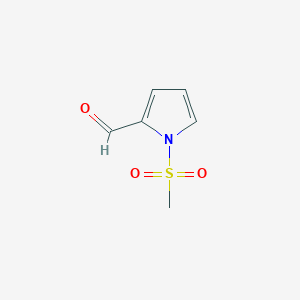
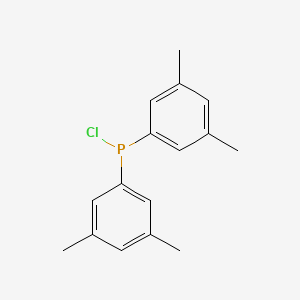
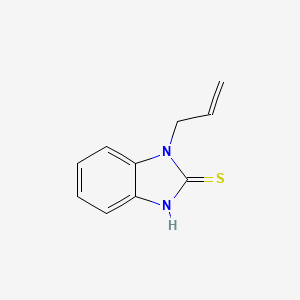

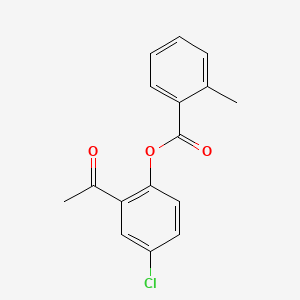
![5-methyl-3,6-diphenylisoxazolo[4,5-c]pyridin-4(5H)-one](/img/structure/B1274979.png)
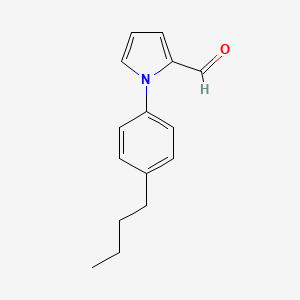



![7-(chloromethyl)-3-methyl-5H-[1,3]thiazolo[3,2-a]pyrimidin-5-one](/img/structure/B1275001.png)
